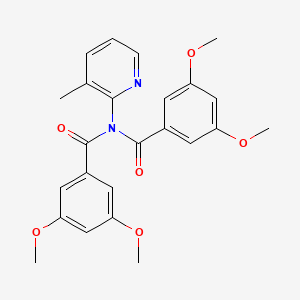![molecular formula C14H13BrN2O3S B3468066 N-[4-(aminosulfonyl)benzyl]-2-bromobenzamide](/img/structure/B3468066.png)
N-[4-(aminosulfonyl)benzyl]-2-bromobenzamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-2-bromobenzamide, also known as AB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. AB-1 is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. In
Wirkmechanismus
N-[4-(aminosulfonyl)benzyl]-2-bromobenzamide acts as a competitive inhibitor of PTP1B by binding to its active site. PTP1B is involved in the dephosphorylation of the insulin receptor, which leads to the inhibition of insulin signaling. By inhibiting PTP1B, this compound increases the phosphorylation of the insulin receptor and downstream signaling molecules, leading to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has been shown to have a favorable safety profile and does not have any significant toxic effects on various organs.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)benzyl]-2-bromobenzamide is a potent and selective inhibitor of PTP1B, making it an ideal tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(aminosulfonyl)benzyl]-2-bromobenzamide. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used as therapeutic agents for diabetes and obesity. Another area of research is the investigation of the anti-inflammatory properties of this compound and its potential applications in inflammatory diseases. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of diabetes and obesity is an area of active research.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)benzyl]-2-bromobenzamide has been extensively studied for its potential applications in biomedical research. One of the major areas of research is the development of new therapies for diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound leads to increased insulin sensitivity and improved glucose homeostasis. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-13-4-2-1-3-12(13)14(18)17-9-10-5-7-11(8-6-10)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECAUBIYLAWPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-mesityl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468002.png)


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B3468035.png)
![2,6,8-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinamine](/img/structure/B3468037.png)

![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3468044.png)


![3-(2,6-dichlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3468057.png)
![N-[4-(aminosulfonyl)benzyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3468073.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B3468081.png)
![N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3468084.png)
![N-[4-(aminosulfonyl)benzyl]-3-iodobenzamide](/img/structure/B3468092.png)